Molecular weight and formula of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Molecular weight and formula of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
An In-depth Technical Guide to 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Abstract: This technical guide provides a comprehensive overview of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Carbazoles and their derivatives are recognized for their wide-ranging biological activities and unique photoelectrical properties.[1] This document details the core molecular attributes, a validated synthetic pathway, robust analytical characterization methods, and the potential applications of this specific scaffold in drug discovery. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.
Core Molecular Attributes
8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the fundamental 2,3,4,9-tetrahydro-1H-carbazole structure.[2][3] The molecule incorporates a saturated six-membered ring fused to the indole core, conferring a rigid, three-dimensional geometry. The strategic placement of a bromine atom on the aromatic ring and a methyl group on the aliphatic ring provides critical handles for synthetic diversification and modulates the molecule's physicochemical properties.
The bromine substituent significantly influences the electronic nature of the aromatic system and introduces a potential site for further functionalization via cross-coupling reactions. Furthermore, it can participate in halogen bonding, a key interaction in modern drug-receptor binding. The methyl group impacts the molecule's lipophilicity and steric profile, which are crucial determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole | N/A |
| CAS Number | 15000-91-6 | [4] |
| Molecular Formula | C₁₃H₁₄BrN | Derived |
| Molecular Weight | 264.16 g/mol | Derived |
Synthesis and Mechanistic Considerations
The most reliable and widely adopted method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an appropriate phenylhydrazine with a cyclohexanone derivative. For the target molecule, this translates to the reaction between (2-bromophenyl)hydrazine and 4-methylcyclohexanone.
Expertise & Experience: The choice of acid catalyst is critical for reaction efficiency and minimizing side-product formation. While various acids like sulfuric acid, hydrochloric acid, or zinc chloride can be used, polyphosphoric acid (PPA) is often preferred as it acts as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures. The mechanism proceeds via the formation of a phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.
Caption: Synthetic workflow for 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Experimental Protocol 1: Synthesis via Fischer Indolization
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (2-bromophenyl)hydrazine (1.0 eq) and 4-methylcyclohexanone (1.1 eq).
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Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10-15 eq by weight) to the mixture with vigorous stirring. The mixture will become viscous and generate heat.
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Reaction: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2).
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Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.
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Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
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Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Analytical Characterization
Rigorous structural confirmation is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the final product's identity and purity.
Caption: Logical relationship between chemical structure and analytical signatures.
Expected Spectroscopic Data
The following table summarizes the anticipated data based on the compound's structure.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic region (δ 7.0-7.5 ppm): Signals corresponding to the three protons on the bromo-substituted benzene ring. - N-H proton (δ 7.5-8.5 ppm): A broad singlet for the indole nitrogen proton. - Aliphatic region (δ 1.0-3.0 ppm): Complex multiplets for the seven protons on the saturated ring. - Methyl group (δ ~1.0 ppm): A doublet for the methyl protons. |
| ¹³C NMR | - Aromatic region (δ 110-140 ppm): Six distinct signals for the aromatic carbons, including the carbon bearing the bromine atom (C-Br). - Aliphatic region (δ 20-40 ppm): Four signals for the carbons of the saturated ring. - Methyl carbon (δ ~21 ppm): A signal for the methyl group. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 263 and 265, with an approximate 1:1 intensity ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| IR (KBr) | - ~3400 cm⁻¹: N-H stretching vibration. - ~3100-3000 cm⁻¹: Aromatic C-H stretching. - ~2950-2850 cm⁻¹: Aliphatic C-H stretching. - ~1600-1450 cm⁻¹: Aromatic C=C stretching. |
Relevance and Applications in Drug Discovery
The carbazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous biologically active natural products and synthetic drugs.[6][7] Tetrahydrocarbazolones, closely related precursors, are extensively used as intermediates in the synthesis of complex carbazole alkaloids.[5][7]
The title compound, 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, serves as a highly valuable building block for creating libraries of novel compounds for high-throughput screening.
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Vector for Diversification: The bromine atom at the 8-position is a versatile handle for introducing further molecular complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a vast chemical space.
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Modulation of Biological Activity: The specific substitution pattern can be fine-tuned to target various biological pathways. Carbazole derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6][8]
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Lead Optimization: In a lead optimization campaign, this scaffold allows for systematic structure-activity relationship (SAR) studies. The methyl group's influence on metabolic stability and the bromine's role in receptor binding can be systematically evaluated to enhance potency and improve the overall drug-like properties of a lead candidate.
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